1-Amino-3-ethylpiperidin-4-ol
Description
Historical Context and Structural Importance of Nitrogen Heterocycles, particularly Piperidine (B6355638) Scaffolds
Nitrogen heterocycles have long captured the attention of chemists due to their widespread presence in nature and their diverse biological activities. nih.gov The piperidine ring, in particular, is a key component of many alkaloids, which are naturally occurring compounds with significant physiological effects. encyclopedia.pub The structural diversity and reactivity of piperidine derivatives make them versatile building blocks in organic synthesis. numberanalytics.comnih.gov Their ability to be modified to create a wide range of derivatives with distinct properties has made them a focus of chemical research for over a century. numberanalytics.comontosight.ai The development of new synthetic methods for preparing piperidines and their derivatives continues to be an active area of investigation. frontiersin.orgnih.gov
Rationale for Fundamental Chemical Research on Substituted Piperidinols
Substituted piperidinols, which are piperidine rings containing a hydroxyl group, are of significant interest due to their prevalence in biologically active molecules. nih.govbeilstein-journals.org The position and stereochemistry of the hydroxyl group, along with other substituents on the piperidine ring, can dramatically influence the compound's biological activity. ontosight.ai Understanding the synthesis, stereochemistry, and conformational behavior of these compounds is crucial for the rational design of new therapeutic agents. nih.govd-nb.info Fundamental research into the chemical properties and reactivity of substituted piperidinols provides the foundational knowledge necessary for their application in medicinal chemistry and materials science. beilstein-journals.orgwisdomlib.org
Scope and Objectives of Academic Investigations into 1-Amino-3-ethylpiperidin-4-ol Chemistry
Academic investigations into the chemistry of this compound are driven by the need to understand how the combination of an amino group at the 1-position, an ethyl group at the 3-position, and a hydroxyl group at the 4-position influences the molecule's properties. Key objectives of such research include the development of efficient synthetic routes, the elucidation of its three-dimensional structure and stereochemistry, and the characterization of its physicochemical properties and reactivity. This research contributes to the broader understanding of substituted piperidinol chemistry and may inform the design of new compounds with specific biological or material properties.
Synthesis and Structural Elucidation
The synthesis of this compound and related N-amino heterocycles often involves multi-step processes. scirp.orgvulcanchem.com A common strategy involves the preparation of a suitable precursor, such as an N-nitrosopiperidin-4-one, followed by reduction. niscpr.res.inacs.org
Synthetic Pathways
Preparation of the N-Nitroso Precursor: 1-Nitroso-3-ethylpiperidin-4-one
The synthesis of the N-nitroso precursor, 1-nitroso-3-ethylpiperidin-4-one, can be achieved through the nitrosation of 3-ethylpiperidin-4-one. This reaction is typically carried out by treating the piperidone with a nitrosating agent, such as sodium nitrite, in an acidic medium. chemicea.com The ketone group at the 4-position enhances the electrophilicity of the piperidone ring.
Reduction of the N-Nitroso Ketone
The reduction of 1-nitroso-3-ethylpiperidin-4-one to this compound can be accomplished using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction, leading to different diastereomers of the final product. The reduction of the nitroso group to an amino group and the ketone to a hydroxyl group are key transformations in this step.
Structural Elucidation Methods
The structure of this compound is confirmed through a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, coupling constants, and integration of the signals provide information about the local environment of each proton and carbon atom, helping to establish the connectivity and relative stereochemistry of the substituents. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, and C-H stretches of the ethyl and piperidine ring carbons.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help to confirm the structure. vulcanchem.com The molecular weight of this compound is 144.21 g/mol . cymitquimica.com
Physicochemical Properties
The physicochemical properties of this compound are determined by its molecular structure, including the presence of polar functional groups and its stereochemistry.
Physical Properties
The physical properties of this compound, such as its melting point, boiling point, and solubility, are influenced by the presence of the amino and hydroxyl groups, which can participate in hydrogen bonding. These properties are expected to differ between the various stereoisomers of the compound.
Chemical Properties
The chemical properties of this compound are dictated by the reactivity of its functional groups: the secondary amine of the piperidine ring, the primary amino group at the 1-position, and the secondary hydroxyl group at the 4-position. These groups can participate in a variety of chemical reactions, such as acylation, alkylation, and oxidation.
Spectroscopic Data
The spectroscopic data for this compound provides a fingerprint for its identification and structural characterization.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.21 g/mol cymitquimica.com |
| Purity | Min. 95% cymitquimica.com |
Stereochemistry and Conformational Analysis
The stereochemistry and conformational preferences of the piperidine ring are critical to understanding the properties and potential activity of this compound. nih.gov
Stereoisomerism
This compound has two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry of the ethyl group at C3 and the hydroxyl group at C4 can be either cis or trans.
Conformational Preferences of the Piperidine Ring
The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net The substituents on the ring can exist in either an axial or equatorial position. The preferred conformation is the one that minimizes unfavorable steric interactions. researchgate.net
Influence of the N-Amino Group
The N-amino group can influence the conformational equilibrium of the piperidine ring. The orientation of the lone pair on the nitrogen atom and the potential for intramolecular hydrogen bonding can affect the stability of different conformers.
Influence of the 3-Ethyl and 4-Hydroxyl Substituents
Reactivity and Chemical Transformations
The reactivity of this compound is centered around its functional groups.
Reactions at the N-Amino Group
The primary amino group at the 1-position is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the 4-position can be oxidized to a ketone, esterified with carboxylic acids or their derivatives, or converted into an ether.
Ring-Related Reactions
The piperidine ring itself is generally stable, but under certain conditions, ring-opening or ring-transformation reactions may occur. The reactivity of the ring can be influenced by the nature and position of the substituents.
Properties
IUPAC Name |
1-amino-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-6-5-9(8)4-3-7(6)10/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKGMQBOHCPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Amino 3 Ethylpiperidin 4 Ol and Analogues
Direct Synthesis Strategies for the Piperidine (B6355638) Ring System
The direct construction of the piperidine scaffold is a cornerstone of organic synthesis, with numerous methods developed to afford functionalized derivatives.
Multi-component Reactions in Piperidine Ring Construction
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of highly functionalized piperidines. bas.bgtaylorfrancis.com These reactions, which involve the one-pot combination of three or more starting materials, offer advantages in terms of atom economy, energy efficiency, and reduced waste generation. beilstein-journals.org A common MCR strategy for piperidine synthesis involves the reaction of 1,3-dicarbonyl compounds, aldehydes, and amines. bas.bgbeilstein-journals.org Various catalysts have been employed to facilitate these transformations, including nano-crystalline solid acids like nano-sulfated zirconia and nano-structured ZnO, which allow for mild reaction conditions and easy catalyst recycling. bas.bg Other catalysts such as tetrabutylammonium (B224687) tribromide (TBATB) and ZrOCl2·8H2O have also been successfully utilized. taylorfrancis.com The nitro-Mannich reaction, a type of MCR, provides a versatile route to β-nitroamines, which are valuable intermediates in the synthesis of piperidine-based compounds. researchgate.net
| Reactants | Catalyst | Key Features |
| 1,3-Dicarbonyl compounds, amines, aromatic aldehydes | Nano-sulfated zirconia, nano-structured ZnO | Mild conditions, catalyst recyclability bas.bg |
| Aromatic aldehydes, amines, acetoacetic esters | Tetrabutylammonium tribromide (TBATB) | One-pot synthesis taylorfrancis.com |
| Aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, Meldrum's acid | None specified | Pseudo five-component reaction acs.org |
Reductive Amination and Cyclization Approaches to Piperidinols
Reductive amination is a widely used and effective method for the formation of carbon-nitrogen bonds, and it plays a crucial role in the synthesis of piperidine derivatives. mdpi.comresearchgate.net This approach often involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ. mdpi.com Tandem reductive amination-cyclization reactions provide a direct route to piperidine rings. For instance, a one-pot tandem reductive amination-transamidation-cyclization has been developed to produce substituted piperazin-2-ones, which are structurally related to piperidinols. organic-chemistry.org
Another strategy involves the reductive cyclization of amino acetals, which can be prepared through methods like the nitro-Mannich reaction, allowing for diastereoselective control of the final piperidine structure. mdpi.com Iron-catalyzed reductive amination has also been shown to be an efficient method for preparing piperidines. mdpi.com Furthermore, the reductive transamination of pyridinium (B92312) salts, proceeding through dihydropyridine (B1217469) and dicarbonyl intermediates, offers a pathway to N-aryl piperidines. nih.gov
Nucleophilic Ring-Opening Reactions with Piperidinol Precursors
The ring-opening of strained heterocyclic precursors, such as aziridines, presents a valuable strategy for the synthesis of functionalized piperidines. longdom.orgresearchgate.net Aziridinium ylides, which are susceptible to nucleophilic attack, can undergo ring-opening reactions, allowing for the controlled construction of more complex cyclic systems like piperidines. longdom.org The nucleophilic ring-opening of activated aziridines in a formal [3+3] cycloaddition with a palladium-trimethylenemethane (Pd-TMM) complex has been reported to yield 5-methylene piperidines. whiterose.ac.uk
A decarboxylative ring-opening of N-aryl oxazolidin-2-ones with aminopiperidinols has been utilized as a key step in the synthesis of potent and selective IP agonists, demonstrating the utility of this approach in medicinal chemistry. mdpi.com Additionally, the stereoselective ring transformation of 2-(2-mesyloxyethyl)azetidines with various nucleophiles has been shown to produce cis-3,4-disubstituted piperidines. nih.gov
Organometallic Chemistry Applications in Piperidine Synthesis
Organometallic reagents and catalysts have significantly advanced the synthesis of piperidine derivatives. acs.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a method for the synthesis of both pyrrolidines and piperidines. acs.org Organozinc reagents, derived from amino acids, have been used in copper(I)-mediated allylation and cyclization reactions to produce enantiomerically pure 5-methylenepipecolates, which are precursors to 2,5-disubstituted piperidines. whiterose.ac.uk
Palladium-catalyzed reactions are also prominent in piperidine synthesis. For example, the reaction of a serine-derived organozinc reagent with propenoyl chloride, catalyzed by a palladium complex, leads to a 4-oxo amino acid that can be cyclized to a piperidine derivative. whiterose.ac.uk Heck coupling reactions have been employed to introduce further substitution on the piperidine ring. whiterose.ac.uk
Stereoselective and Asymmetric Synthesis
The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.
Chiral Auxiliary and Asymmetric Catalysis in Piperidinol Synthesis
Chiral auxiliaries are molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com These have been successfully used in the synthesis of chiral piperidinols. dp.tech For instance, starting from a protected glycol aldehyde hydrazone, an α-alkylation/1,2-addition sequence using a chiral auxiliary, followed by reductive cleavage and cyclization, can yield 2-substituted piperidin-3-ols with excellent diastereomeric and enantiomeric excesses. researchgate.net Chiral acetals derived from 7-hydroxyindan-1-one have also been evaluated as effective chiral auxiliaries in asymmetric reactions like the Diels-Alder reaction. sfu.ca
Asymmetric catalysis, which utilizes a chiral catalyst to generate an enantiomerically enriched product, is another powerful approach. numberanalytics.com Rhodium(I) catalysts with chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides to produce chiral piperidines. mdpi.com The first highly enantioselective Kwon annulation of imines with allenes, a [4+2] cycloaddition, has been achieved using chiral phosphine (B1218219) catalysts, providing a route to chiral piperidine derivatives. nih.gov A stereodivergent synthesis of enantiopure cis- and trans-3-ethyl-4-piperidineacetates has been accomplished via conjugate addition of an enolate or a cuprate (B13416276) to a chiral bicyclic lactam. nih.gov
Diastereoselective Routes and Control in Substituted Piperidinol Formation
The stereocontrolled synthesis of substituted piperidinols is essential for creating specific diastereomers. Various strategies have been developed to achieve high diastereoselectivity in the formation of the piperidine ring.
One effective approach involves the cyclization of acyclic precursors where the stereocenters are established prior to ring closure. For instance, the reduction of 3-substituted 4-piperidones can be highly diastereoselective. The choice of reducing agent plays a critical role in determining the stereochemical outcome. The reduction of 3-substituted 4-piperidinones with L-Selectride has been shown to produce cis-3,4-disubstituted piperidines with diastereomeric ratios greater than 99:1. acs.org In contrast, using aluminum isopropoxydiisobutylalane as the reducing agent can lead to the corresponding trans products with high diastereoselectivity. acs.org
Another powerful method is the intramolecular cyclization of amino alcohols. For example, a concise and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-piperidinols has been reported, achieving diastereomeric ratios of up to >19:1. beilstein-journals.org This method relies on a phosphite-mediated cyclodehydration, offering a scalable route to these important scaffolds. beilstein-journals.org The strategic choice of cyclization conditions, such as using iodine and triethylamine (B128534) in acetonitrile (B52724) at low temperatures, can significantly favor the formation of one diastereomer over the other. beilstein-journals.org
Furthermore, iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines provides an eco-friendly and highly diastereoselective route to cis-2,6-disubstituted piperidines. acs.org This method allows for the isolation of enriched mixtures of the most stable cis-isomers.
The following table summarizes some diastereoselective methods for the synthesis of substituted piperidinols:
| Method | Key Features | Diastereoselectivity (dr) | Reference |
| Reduction of 3-substituted 4-piperidinones | L-Selectride for cis, Al-isopropoxydiisobutylalane for trans | >99:1 | acs.org |
| Phosphite-mediated cyclodehydration | Stereodivergent, scalable | up to >19:1 | beilstein-journals.org |
| Iron-catalyzed thermodynamic equilibration | Eco-friendly, favors stable cis-isomer | High | acs.org |
Enantioselective Preparation of 1-Amino-3-ethylpiperidin-4-ol Precursors
The enantioselective synthesis of precursors to this compound is critical for accessing optically pure final compounds. A variety of asymmetric strategies have been developed to install the necessary chirality.
One approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of 2-substituted piperidin-3-ols has been achieved starting from a protected glycol aldehyde hydrazone. researchgate.net An α-alkylation/1,2-addition sequence followed by reductive cleavage of the chiral auxiliary and ring closure under reductive amination conditions yields the desired piperidinols with excellent diastereomeric and enantiomeric excesses (de, ee >96%). researchgate.net
Catalytic asymmetric methods offer a more atom-economical approach. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been used to synthesize enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. nih.govsnnu.edu.cn This method provides high yields and excellent enantioselectivity. nih.govsnnu.edu.cn
Enzymatic and whole-cell biocatalysis present an environmentally friendly alternative for producing enantiopure intermediates. For instance, the synthesis of (S)-1-Boc-3-hydroxypiperidine, a key intermediate for many drugs, has been accomplished using Baker's yeast, ketoreductase enzymes, and microbial cells, offering high chiral selectivity. derpharmachemica.com
The table below highlights some enantioselective methods for preparing piperidinol precursors:
| Method | Key Features | Enantioselectivity (ee) | Reference |
| Chiral auxiliary (SAMP/RAMP-hydrazone) | Flexible for various 2-substituents | >96% | researchgate.net |
| Rh-catalyzed asymmetric reductive Heck | Broad functional group tolerance | High | nih.govsnnu.edu.cn |
| Biocatalysis (Baker's yeast, ketoreductase) | Environmentally friendly, high selectivity | High | derpharmachemica.com |
Functional Group Interconversions and Modifications on the Piperidinol Scaffold
Once the substituted piperidinol core is synthesized, further modifications of the functional groups are often necessary to arrive at the target molecule, this compound.
Transformation of Hydroxyl and Primary Amine Groups
The hydroxyl and primary amine groups on the piperidinol scaffold are key handles for further chemical transformations. ub.edu The hydroxyl group can be introduced via the reduction of a corresponding piperidone. acs.org This hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a variety of substituents.
The primary amine at the 1-position is a defining feature of this compound. This group can be introduced at various stages of the synthesis. For instance, a protected amino group can be carried through the synthetic sequence and deprotected in the final steps. Alternatively, an N-H piperidine can be directly aminated, though this can be challenging. More commonly, a precursor nitrogen functionality, such as a nitro group or an azide, is reduced to the primary amine.
Alkylation and Acylation Strategies on the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a versatile site for introducing a wide range of substituents through alkylation and acylation reactions.
N-Alkylation of piperidines is a common transformation. nih.govscispace.com This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can be crucial to avoid the formation of quaternary ammonium salts. researchgate.net For instance, using potassium carbonate in DMF is a common method. researchgate.net Ruthenium and iron-based catalysts have been employed for the N-alkylation of cyclic α-amino acids with alcohols, presenting a sustainable route to N-alkylated piperidines. nih.govscispace.com The stereochemistry of N-alkylation can be influenced by the existing substituents on the piperidine ring. acs.org
N-Acylation of piperidines is another important modification. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The presence of an N-acyl group can have a significant impact on the conformation of the piperidine ring. researchgate.net For example, an N-unsubstituted piperidine might adopt a chair conformation with a substituent in an equatorial position, whereas the corresponding N-acyl piperidine may favor a conformation where that same substituent is axial to minimize steric interactions. researchgate.net Efficient N-acylation can also be achieved using N-acylbenzotriazoles, which react readily with primary and secondary amines. organic-chemistry.org
The following table provides an overview of common N-functionalization reactions on the piperidine ring:
| Reaction | Reagents and Conditions | Key Features | Reference(s) |
| N-Alkylation | Alkyl halide, K2CO3, DMF | Common method, can form quaternary salts | researchgate.net |
| N-Alkylation | Alcohols, Ru or Fe catalyst | Sustainable, decarboxylative | nih.govscispace.com |
| N-Acylation | Acyl chloride or anhydride, base | Can influence ring conformation | researchgate.net |
| N-Acylation | N-Acylbenzotriazoles | Efficient, mild conditions | organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms of 1 Amino 3 Ethylpiperidin 4 Ol
Reactivity of the Piperidine (B6355638) Ring System
The piperidine ring, a saturated heterocycle, forms the structural core of 1-Amino-3-ethylpiperidin-4-ol. Its reactivity is influenced by the substituents it bears and the conformational flexibility of the ring.
Electrophilic and Nucleophilic Reactions on the Piperidine Core
The piperidine ring can participate in both electrophilic and nucleophilic reactions, although the nitrogen atom significantly influences its reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. atamanchemicals.com
Electrophilic Reactions: While the piperidine nitrogen is a primary site for electrophilic attack, reactions can also occur on the carbon framework, often facilitated by the functional groups present. For instance, the formation of N-acyliminium ions from related N-acyl piperidines through oxidation allows for subsequent nucleophilic attack at the carbon atoms of the ring. rsc.org
Nucleophilic Reactions: The piperidine ring itself is not inherently electrophilic. However, the introduction of electron-withdrawing groups or the formation of intermediates like iminium ions can render the ring susceptible to nucleophilic attack. acs.org For example, metal triflate-catalyzed nucleophilic substitution reactions have been developed for 2-acyloxypiperidines, which act as precursors to substituted piperidines. acs.org The reactivity in such reactions is often dependent on the stereochemistry of the starting material and the nature of the nucleophile. acs.org
Oxidation and Reduction Reactions of the Scaffold
The piperidine scaffold can undergo both oxidation and reduction, leading to a variety of other heterocyclic structures.
Oxidation: The oxidation of piperidines can lead to the formation of various products, including piperidones and pyridines. The specific outcome often depends on the oxidant used and the substitution pattern of the piperidine ring. For instance, the hydroxyl group at the C-4 position can be oxidized to a ketone, forming a piperidone. Furthermore, under certain conditions, the entire piperidine ring can be aromatized to a pyridine (B92270) ring.
Reduction: The piperidine ring is already a saturated heterocycle. However, if unsaturation is introduced, for example, through oxidation to a dihydropyridine (B1217469) or pyridine derivative, it can be reduced back to a piperidine. rsc.org Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine ring. organic-chemistry.org
Reactivity of the Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups attached to the piperidine core of this compound are the primary sites of its chemical reactivity, allowing for a wide range of transformations.
Amine Reactivity: Alkylation, Acylation, and Condensation Reactions
The primary amino group at the N-1 position is a potent nucleophile and a base, making it highly reactive towards electrophiles. atamanchemicals.com
Alkylation: The nitrogen atom can be readily alkylated by reacting with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a secondary or tertiary amine. Computational studies on related systems have shown that the stereoselectivity of such alkylations can be influenced by the conformation of the piperidine ring. nih.gov
Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form amides. google.com This reaction is often used to introduce a variety of functional groups or to protect the amino group during other transformations. Enantioselective acylation has been used for the kinetic resolution of disubstituted piperidines, with computational studies providing insight into the transition state models. acs.org
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines or enamines. google.com These intermediates can then undergo further reactions. For example, piperidine is a well-known catalyst for the Knoevenagel condensation, where it reacts with a carbonyl compound to form an iminium ion intermediate. acs.orgresearchgate.net
Hydroxyl Reactivity: Esterification, Etherification, and Selective Oxidation
The hydroxyl group at the C-4 position is also a key site for functionalization.
Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids or their derivatives. ontosight.ainih.gov This reaction is often catalyzed by an acid or a coupling reagent. The properties of the resulting esters can be significantly different from the parent alcohol. acs.orgoup.com
Etherification: The hydroxyl group can also be transformed into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. Intramolecular etherification has also been reported in related systems to form cyclic ethers. researchgate.net
Selective Oxidation: As mentioned previously, the secondary hydroxyl group can be selectively oxidized to a ketone (a piperidone) using various oxidizing agents. This transformation is a common step in the synthesis of more complex piperidine derivatives.
Investigation of Reaction Mechanisms and Transition States
Understanding the mechanisms of reactions involving this compound and related piperidine derivatives is crucial for controlling the stereochemical outcome and optimizing reaction conditions.
Computational studies, often using density functional theory (DFT), have been instrumental in elucidating reaction pathways and characterizing transition states. For example, the mechanism of piperidine-catalyzed Knoevenagel condensation has been studied theoretically, revealing the roles of iminium and enolate ion intermediates. acs.org Similarly, computational models have been used to understand the stereoselectivity in the alkylation of piperidine enamines, attributing it to the preferential conformation of the enamine and the piperidine ring. nih.gov
Experimental studies, including kinetic analysis, also provide valuable insights into reaction mechanisms. The effect of solvents on the kinetics of the synthesis of substituted piperidines has been investigated, helping to determine the rate-determining step of the reaction. ajgreenchem.com The study of transition state structures through both experimental and computational methods allows for a deeper understanding of the factors that govern the reactivity and selectivity of these important heterocyclic compounds. researchgate.netresearchgate.net
Conformational Analysis and Stereochemical Elucidation of 1 Amino 3 Ethylpiperidin 4 Ol
Preferred Conformations of Substituted Piperidine (B6355638) Rings
The conformational landscape of the piperidine ring is a cornerstone of stereochemistry, dictating the spatial arrangement of its substituents and, consequently, its chemical and biological properties.
Chair and Boat Conformations and Inversion Dynamics
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. vulcanchem.com This six-membered saturated heterocycle can, in principle, exist in other conformations, such as the boat and twist-boat forms. However, the chair conformation is almost universally the most stable. scirp.org The heterocyclic rings of some ketopiperidines have been observed to exhibit twist-boat and chair conformations. nih.gov
The piperidine ring is not static; it undergoes rapid ring inversion between two chair conformers at room temperature. vulcanchem.com This dynamic process is accompanied by nitrogen inversion, where the substituent on the nitrogen atom flips between axial and equatorial positions. The energy barrier for nitrogen inversion is substantially lower than that for ring inversion. vulcanchem.com For the parent piperidine, the equatorial conformation of the N-H bond is more stable than the axial one in the gas phase. vulcanchem.com
Influence of Substituents on Conformational Preferences
The presence of substituents on the piperidine ring significantly influences the equilibrium between the two chair conformers. The steric bulk of a substituent generally dictates its preference for the more spacious equatorial position to avoid 1,3-diaxial interactions. The conformational preference of a substituent is often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. For an ethyl group, the preference for the equatorial position is significant, though the additional steric strain compared to a methyl group is modest, as the ethyl group can rotate to orient the terminal methyl group away from the ring. diva-portal.org
In the case of 1-Amino-3-ethylpiperidin-4-ol, we must consider the conformational preferences of the 1-amino, 3-ethyl, and 4-hydroxyl groups. It is expected that the piperidine ring will adopt a chair conformation where the bulky ethyl group at C-3 occupies an equatorial position to minimize steric hindrance. rsc.org The relative orientation of the hydroxyl group at C-4 (axial or equatorial) will depend on the stereochemistry at C-3 and C-4, as well as the potential for intramolecular interactions.
The presence of a heteroatom in the ring and substituents on adjacent carbons can lead to stereoelectronic effects, such as the anomeric effect, which can influence conformational preferences. nih.govresearchgate.net This effect involves the delocalization of a lone pair of electrons from a heteroatom into an adjacent anti-periplanar sigma-antibonding orbital. For 2-substituted piperidines, the anomeric effect can favor an axial orientation for an electronegative substituent. researchgate.net While not a classic example, the interplay of electronic effects from the ring nitrogen and the substituents at C3 and C4 could introduce subtle deviations from purely sterically-governed conformations.
Table 1: Typical Conformational Preferences of Piperidine Substituents
| Substituent | Preferred Orientation | A-Value (kcal/mol) (Cyclohexane) | Notes |
| Ethyl (-CH₂CH₃) | Equatorial | ~1.75 | Minimizes 1,3-diaxial interactions. |
| Hydroxyl (-OH) | Equatorial | ~0.94 | Can be influenced by hydrogen bonding. |
| Amino (-NH₂) | Equatorial | ~1.6 | Can act as both hydrogen bond donor and acceptor. |
Note: A-values are for monosubstituted cyclohexanes and serve as a general guide. The actual conformational equilibrium in a polysubstituted system like this compound will be a complex interplay of all substituent effects.
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of flexible molecules, including substituted piperidines. nist.gov In this compound, the presence of both a hydroxyl group (hydrogen bond donor) and an amino group (hydrogen bond donor and acceptor) creates the potential for intramolecular hydrogen bonding.
A hydrogen bond between the 4-hydroxyl group and the 1-amino group (O-H···N) or between the 1-amino group and the 4-hydroxyl group (N-H···O) could lock the piperidine ring into a specific chair or even a twist-boat conformation. For example, an axial hydroxyl group could form a hydrogen bond with an equatorial amino group. The formation of a six-membered ring through such an interaction is often favorable. researchgate.net Studies on other amino alcohols have shown that the strength of intramolecular hydrogen bonds is a delicate balance of conformational flexibility and steric effects. researchgate.netsemanticscholar.org The presence of bulky substituents can enhance conformational rigidity through stable intramolecular hydrogen bonds. nist.gov
Stereochemical Assignment Methodologies
The presence of at least two chiral centers in this compound (at C-3 and C-4) means it can exist as multiple diastereomers and enantiomers. Determining the absolute and relative stereochemistry of these isomers requires sophisticated analytical techniques.
Experimental Determination of Absolute Configuration (e.g., X-ray Crystallography)
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.gov This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms and the absolute stereochemistry, provided a suitable crystal can be grown. Current time information in Bangalore, IN. For substituted piperidin-4-ols, X-ray diffraction studies have been instrumental in confirming the chair conformation of the piperidine ring and the equatorial or axial disposition of its substituents in the solid state. researchgate.netrsc.org
The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are invaluable for understanding the conformational details and non-covalent interactions within the molecule.
Table 2: Illustrative Crystallographic Data for a Substituted Piperidin-4-ol Derivative
| Parameter | Typical Value | Significance |
| Piperidine Ring Conformation | Chair | Lowest energy conformation. |
| C3-Substituent Orientation | Equatorial | Minimizes steric strain. |
| C4-Substituent Orientation | Axial/Equatorial | Dependent on relative stereochemistry and hydrogen bonding. |
| O-H···N Bond Distance | ~2.5 - 3.2 Å | Indicates potential intramolecular hydrogen bonding. |
Note: This table is illustrative and based on data from various substituted piperidine derivatives. Specific values for this compound would require experimental determination.
Chemical Correlation Methods for Stereoisomer Identification
When single crystals are not available, chemical correlation methods are employed to assign stereochemistry. These methods involve converting the molecule of unknown stereochemistry into a derivative whose stereochemistry is known, or by comparing spectroscopic data with that of known compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants between adjacent protons in the piperidine ring can reveal their dihedral angles and thus the ring's conformation and the relative stereochemistry of the substituents. Current time information in Bangalore, IN. For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates an axial-axial relationship, which is characteristic of a chair conformation.
Furthermore, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be used to determine the absolute configuration of chiral alcohols and amines. nist.gov The resulting diastereomeric esters or amides exhibit distinct NMR spectra, and the differences in chemical shifts can be correlated to the absolute stereochemistry at the chiral center. Another approach is the competing enantioselective conversion (CEC) method, which can determine the absolute configuration of chiral amines based on reaction kinetics with enantioselective acylating agents.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By mapping the carbon and proton framework, NMR provides detailed information about the molecular connectivity and the stereochemical arrangement of the atoms.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecule's structure. The chemical shift of each nucleus is indicative of its local electronic environment, while the coupling patterns in ¹H NMR reveal proximities between neighboring protons.
For 1-Amino-3-ethylpiperidin-4-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethyl substituent, the N-amino group, and the C4-hydroxyl group. Protons adjacent to heteroatoms (oxygen and nitrogen) are typically shifted downfield. For instance, the proton on the carbon bearing the hydroxyl group (H4) would likely appear as a multiplet in the δ 3.5-4.0 ppm range. The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The carbons bonded to the electronegative nitrogen and oxygen atoms (C4 and the carbons adjacent to the ring nitrogen) would resonate at lower fields compared to the other aliphatic carbons. nih.gov
The analysis of related substituted piperidine structures in the literature allows for the prediction of spectral data. mdpi.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Ethyl-CH₂ | 1.2 - 1.6 (m) | 20 - 25 | Chemical shift depends on the stereochemistry (axial/equatorial). |
| Ethyl-CH₃ | 0.8 - 1.0 (t) | 10 - 15 | Typical triplet signal due to coupling with the adjacent CH₂ group. |
| Piperidine-C2-H₂ | 2.5 - 3.2 (m) | 45 - 55 | Protons adjacent to the ring nitrogen are deshielded. |
| Piperidine-C3-H | 1.5 - 2.0 (m) | 35 - 45 | Complex multiplet due to coupling with multiple neighbors. |
| Piperidine-C4-H | 3.5 - 4.0 (m) | 65 - 75 | Deshielded proton due to the adjacent hydroxyl group. |
| Piperidine-C5-H₂ | 1.4 - 1.9 (m) | 30 - 40 | Diastereotopic protons will show distinct signals and couplings. |
| Piperidine-C6-H₂ | 2.5 - 3.2 (m) | 45 - 55 | Protons adjacent to the ring nitrogen are deshielded. |
| N1-NH₂ | Variable (br s) | - | Broad signal, position is concentration and solvent dependent; may exchange with D₂O. |
Note: Predicted values are based on typical ranges for similar structural motifs found in substituted piperidines. Actual values can vary based on solvent, concentration, and stereochemistry. (m = multiplet, t = triplet, br s = broad singlet).
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex structure of polysubstituted cyclic systems like this compound. researchgate.net
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the entire spin system of the piperidine ring, confirming the connectivity from H2 through H6. It would also show a clear correlation between the methyl and methylene (B1212753) protons of the ethyl group. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com By combining the information from ¹H and ¹³C spectra with HMQC/HSQC data, each proton signal can be assigned to its corresponding carbon atom, confirming, for example, which carbon bears the hydroxyl group (C4) by identifying its attached proton (H4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). nih.gov HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the protons of the ethyl group to C3 of the piperidine ring, confirming the position of this substituent. It would also show correlations from the C2 and C6 protons to the carbon atoms on the opposite side of the ring nitrogen, solidifying the cyclic structure. mdpi.com The use of one- and two-dimensional NMR experiments is a standard methodology for the stereostructural elucidation of substituted piperidine derivatives. optica.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H and N-H stretching vibrations. The hydroxyl group (O-H) would produce a strong, broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The primary amine (N-H) would typically show a medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. researchgate.net C-H stretching vibrations from the aliphatic piperidine ring and ethyl group would appear just below 3000 cm⁻¹. scifiniti.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C bond vibrations of the piperidine skeleton and the ethyl group would be clearly visible in the Raman spectrum. scielo.org.mx The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. scirp.orgresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | IR | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | IR | 3300 - 3500 | Medium (doublet) |
| C-H (Aliphatic) | Stretching | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |
| N-H (Amine) | Bending | IR | 1590 - 1650 | Medium to Strong |
| C-O (Alcohol) | Stretching | IR | 1050 - 1200 | Strong |
Note: These are general frequency ranges and can be influenced by the molecular environment and hydrogen bonding.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₇H₁₆N₂O), the exact molecular weight is 144.1263 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144. As the compound contains two nitrogen atoms, this molecular weight is an even number, consistent with the nitrogen rule. msu.edu
The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for aliphatic amines and alcohols involve alpha-cleavage, which is the breaking of a C-C bond adjacent to the heteroatom. libretexts.orgmiamioh.edu
Alpha-cleavage at Nitrogen: Cleavage of the C2-C3 or C5-C6 bond would be a dominant pathway. Loss of the ethyl group at C3 is also a probable fragmentation.
Alpha-cleavage at Oxygen: Cleavage of the C3-C4 or C4-C5 bond would lead to characteristic fragments.
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (M-18), leading to a peak at m/z = 126.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 144 | [C₇H₁₆N₂O]⁺ | Molecular Ion (M⁺) |
| 126 | [C₇H₁₄N₂]⁺ | Loss of H₂O from M⁺ |
| 115 | [C₆H₁₃N₂]⁺ | Loss of the ethyl group (•C₂H₅) from M⁺ |
| 99 | [C₅H₁₁N₂]⁺ | Alpha-cleavage and loss of •C₂H₅O |
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly powerful for the analysis of non-volatile compounds like this compound.
HPLC is routinely used to determine the purity of a synthesized chemical entity. nih.gov A sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries it through. By monitoring the eluent with a detector (e.g., UV-Vis or MS), a chromatogram is produced where pure compounds appear as distinct peaks. The purity of the sample can be calculated from the relative area of the peak corresponding to the target compound. mdpi.com
A significant challenge in the analysis of this compound is the presence of stereoisomers. The molecule has two chiral centers at positions C3 and C4, meaning it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between the two pairs is diastereomeric.
Standard HPLC columns can often separate diastereomers because they have different physical properties. mtc-usa.com However, separating enantiomers requires a chiral stationary phase (CSP). Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of a chiral synthesis and for isolating individual enantiomers. Different types of columns, such as those based on phenyl or amide phases, can offer unique selectivity for separating various types of isomers, including positional and geometric isomers. welch-us.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed in chemical synthesis to determine the mass fractions of constituent elements in a sample. This process, often referred to as CHN analysis, quantifies the amounts of carbon (C), hydrogen (H), and nitrogen (N). matestlabs.cominfinitalab.com It serves as a crucial method for verifying the empirical formula of a newly synthesized compound. aurigaresearch.com By comparing the experimentally determined elemental composition with the theoretically calculated values from the proposed molecular structure, researchers can confirm the compound's atomic makeup and purity. mt.com
For the compound this compound, the molecular formula is C₇H₁₆N₂O. cymitquimica.comnih.gov Based on this formula, the theoretical elemental composition has been calculated and is presented in the table below. The verification process involves subjecting a purified sample of the compound to combustion in an elemental analyzer. This procedure measures the resultant combustion gases to provide experimental percentages of carbon, hydrogen, and nitrogen. mt.com
A close agreement between the experimental and theoretical values is required to validate the molecular formula. In synthetic chemistry, it is a widely accepted standard that experimental values must fall within ±0.4% of the calculated theoretical values to confirm the identity and purity of the compound. sphinxsai.comnih.govresearchgate.net While specific experimental data for this compound is not available in the cited literature, the characterization of analogous piperidine derivatives routinely relies on this method to provide definitive structural confirmation. google.comacgpubs.org
Table 1: Theoretical Elemental Composition of this compound (C₇H₁₆N₂O)
Click on a row to highlight it.| Element | Symbol | Atomic Mass (g/mol) | Mass in Formula (g/mol) | Theoretical Mass Percent (%) | Experimental Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 58.30 | Data not available |
| Hydrogen | H | 1.008 | 16.128 | 11.18 | Data not available |
| Nitrogen | N | 14.007 | 28.014 | 19.42 | Data not available |
| Oxygen | O | 15.999 | 15.999 | 11.09 | Not typically measured by CHN analysis |
| Total | - | - | 144.218 | 100.00 | - |
Theoretical and Computational Studies of 1 Amino 3 Ethylpiperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. cuny.edu
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
DFT is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map out the energy changes as the geometry is altered (energy landscapes). cuny.edu For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to predict stable conformations and their relative energies. cuny.edu Such data for 1-Amino-3-ethylpiperidin-4-ol is currently absent from the literature.
Ab Initio Methods and Basis Set Selection for Enhanced Accuracy
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer higher accuracy. nih.gov The choice of basis set, such as the 6-31G* or larger, is critical for obtaining reliable results for molecular geometries and energies. nih.gov There are no published ab initio studies focused on this compound.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's chemical reactivity. The energy gap between them indicates chemical stability and reactivity. wikipedia.orgyoutube.com Analysis of these orbitals helps identify sites for nucleophilic or electrophilic attack. While this is a common analysis for many organic molecules, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported. researchgate.netnih.gov
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict spectroscopic data, such as vibrational frequencies (FTIR/Raman) and nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for experimental characterization. youtube.com These predictions are based on the optimized geometry and electronic structure of the molecule. No such theoretical spectra for this compound are available.
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
Substituted piperidines can exist in various conformations, such as chair, boat, or twist-boat forms, which influences their biological activity. wikipedia.orgmdpi.com Molecular dynamics (MD) simulations model the movement of atoms over time, providing a detailed picture of the conformational flexibility and preferred shapes of a molecule in different environments. aps.org A comprehensive conformational analysis or MD simulation study for this compound has not been published.
In Silico Prediction of Novel Reaction Pathways and Transition States
Computational chemistry can be used to explore potential chemical reactions, identifying the most likely pathways and the high-energy transition state structures that connect reactants to products. sigmaaldrich.com This in silico approach is crucial for understanding reaction mechanisms and designing new synthetic routes. anu.edu.aumaterialsciencejournal.org The mechanistic pathways involving this compound remain computationally unexplored.
Quantitative Structure-Property Relationships (QSPR) for Molecular Design (excluding biological activity predictions)
For a molecule like this compound, a QSPR study would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized based on their dimensionality, ranging from simple constitutional descriptors to more complex three-dimensional and quantum-chemical descriptors.
Relevant Molecular Descriptors for this compound
A hypothetical QSPR study for this compound and its derivatives would likely involve the calculation of the following types of descriptors:
Constitutional Descriptors: These are the most basic descriptors and include molecular weight, atom counts, bond counts, and molecular formula. They provide fundamental information about the composition of the molecule.
Topological Descriptors: These descriptors encode the two-dimensional connectivity of the molecule. Examples include the Wiener index, Randić index, and Kier & Hall molecular connectivity indices. These can provide insights into molecular size, branching, and cyclicity.
Geometrical Descriptors: These three-dimensional descriptors are derived from the spatial arrangement of atoms in the molecule. They include molecular surface area, molecular volume, and principal moments of inertia. These are crucial for understanding intermolecular interactions.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. Key examples include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and partial charges on atoms. These are particularly important for predicting reactivity and intermolecular forces.
Hypothetical QSPR Data for this compound Analogs
The following interactive table illustrates the type of data that would be generated in a QSPR study of this compound and a set of hypothetical analogs. The property predicted in this example is the octanol-water partition coefficient (LogP), a measure of lipophilicity.
| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted LogP |
| This compound | 158.25 | 49.56 | 2.15 | 0.85 |
| Analog A (3-propyl) | 172.28 | 49.56 | 2.18 | 1.25 |
| Analog B (N-methylamino) | 172.28 | 46.43 | 2.30 | 0.95 |
| Analog C (4-fluoro) | 160.24 | 37.33 | 3.50 | 0.70 |
| Analog D (3-isopropyl) | 172.28 | 49.56 | 2.12 | 1.10 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational QSPR studies on this compound were found.
Model Development and Application in Molecular Design
Once a dataset of molecules and their corresponding calculated descriptors and experimentally determined properties is compiled, statistical methods are employed to build the QSPR model. Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and various machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are commonly used for this purpose.
The resulting QSPR equation provides a quantitative relationship between the selected descriptors and the property of interest. For example, a simplified hypothetical MLR equation for LogP might look like:
LogP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(Dipole Moment)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Such a model, once validated for its statistical robustness and predictive power, becomes a valuable tool for in silico molecular design. By systematically modifying the structure of this compound on a computer and calculating the relevant descriptors, the QSPR model can predict the physicochemical properties of novel, yet-to-be-synthesized analogs. This allows for the rapid screening of virtual libraries of compounds to identify candidates with optimized properties, such as improved solubility, desired lipophilicity, or enhanced stability, thereby guiding synthetic efforts towards the most promising molecules and reducing the need for extensive trial-and-error experimentation.
Derivatization and Analog Synthesis for Fundamental Structural Exploration
Design Principles for Novel Chemical Entities Based on the Piperidinol Core
The design of new molecules originating from the 1-Amino-3-ethylpiperidin-4-ol core is a rational process that leverages its inherent structural and chemical features. The piperidine (B6355638) ring is considered a "privileged structure" in medicinal chemistry, as this motif is frequently found in a multitude of approved pharmaceutical agents and natural products. researchgate.netacs.org Its non-planar, three-dimensional nature provides well-defined vectors for substitution, allowing for the precise spatial orientation of functional groups to interact with biological targets. cambridgemedchemconsulting.com
Key design principles include:
Scaffold Hopping : This strategy involves replacing the central piperidinol core with a different, isofunctional scaffold while retaining similar biological activity. niper.gov.innih.gov The goal is to discover novel chemotypes with improved properties, such as enhanced metabolic stability, better selectivity, or a more favorable intellectual property position. niper.gov.in Computational tools are often employed to identify potential replacement scaffolds that maintain the crucial three-dimensional arrangement of key pharmacophoric features.
Structure-Activity Relationship (SAR) Exploration : Systematic modification of the parent structure is performed to understand which parts of the molecule are essential for its activity. For the this compound core, this involves modifying the N-amino group, the C-4 hydroxyl group, and the C-3 ethyl group, as well as introducing substituents at other available positions on the ring. The resulting data helps to build a comprehensive SAR model.
Computational and In Silico Design : Modern drug design frequently relies on computer modeling. nih.gov For the piperidinol core, computational studies can predict how substitutions at the nitrogen atom or on the aromatic rings of analogues will affect molecular geometry, frontier molecular orbital energies, and reactivity. mdpi.com These predictions help prioritize the synthesis of compounds that are most likely to have desired properties, thereby saving time and resources. nih.govmdpi.com
Privileged Structure-Based Design : Leveraging the piperidine ring as a privileged scaffold, designers can attach various functional groups to its framework. cambridgemedchemconsulting.comufrj.br The semi-rigid conformation of the ring allows it to present multiple substituents in specific spatial orientations, which can facilitate interactions like cation-π, hydrogen bonding, and hydrophobic interactions with target proteins. cambridgemedchemconsulting.com Chiral piperidine scaffolds, in particular, can be used to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net
By applying these principles, chemists can rationally design libraries of analogues based on the this compound skeleton, each tailored to probe specific biological hypotheses or to optimize drug-like properties.
Synthesis of N-Substituted and Ring-Modified Analogues of this compound
The synthesis of analogues of this compound can be broadly categorized into modifications at the N-1 amino group and modifications on the carbon framework of the piperidine ring.
N-Substituted Analogues:
The primary amino group at the N-1 position is a prime site for derivatization. Standard synthetic transformations can be employed to introduce a wide variety of substituents, thereby modulating properties such as basicity, lipophilicity, and hydrogen bonding capacity.
N-Alkylation and N-Acylation : Reductive amination of a suitable piperidone precursor is a common method for generating N-substituted piperidines. researchgate.net For the 1-amino-piperidinol core, direct alkylation or acylation of the N-amino group can be achieved using various electrophiles. For instance, acylation with acyl chlorides or anhydrides yields N-acyl derivatives (amides), while reaction with alkyl halides leads to N-alkylated products. Enzymatic strategies, which offer high selectivity and mild reaction conditions, have also been developed for the synthesis of N-acyl compounds. nih.gov
Ring-Modified Analogues:
Modification of the carbon skeleton of the piperidine ring allows for the introduction of substituents at various positions, altering the shape and stereochemistry of the molecule.
C-H Functionalization : Recent advances in synthetic chemistry have enabled the direct functionalization of C-H bonds, providing a powerful tool for modifying the piperidine skeleton. nih.gov This approach avoids the need for pre-functionalized starting materials. Strategies have been developed for the site-selective functionalization at the C-2 (α to nitrogen), C-3, and C-4 positions. nih.govacs.org For example, rhodium-catalyzed C-H insertion reactions can introduce arylacetate groups at the C-2 position with high diastereoselectivity. nih.gov Functionalization at the C-3 position, which is electronically deactivated, can be achieved through indirect methods such as the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring opening. nih.gov
Multi-component Reactions : Complex, multi-substituted piperidine rings can be assembled in a single step using multi-component reactions. rsc.org Inspired by the biosynthesis of piperidine alkaloids, a three-component vinylogous Mannich-type reaction can be used to construct chiral dihydropyridinone intermediates, which serve as versatile precursors for a variety of substituted piperidine compounds. rsc.org
The table below summarizes some synthetic approaches for creating analogues.
| Modification Type | Synthetic Strategy | Reagents/Catalysts | Resulting Analogue | Reference(s) |
| N-Substitution | Reductive Amination | Piperidone precursor, Amine, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl/N-Aryl Piperidine | researchgate.net |
| N-Substitution | Acylation | Acyl chloride, Base | N-Acyl Piperidine (Amide) | researchgate.net |
| Ring Modification | α-C-H Functionalization | Rhodium catalysts (e.g., Rh₂(R-TPPTTL)₄), Diazo compounds | C-2 Substituted Piperidine | nih.gov |
| Ring Modification | Multi-component Reaction | Dienolate, Aldehyde, Amine source | Multi-substituted Piperidine | rsc.org |
| Ring Modification | Late-stage α-Alkylation | N-Oxide formation, Nucleophilic addition | α-Alkylated N-Alkyl Piperidine | acs.org |
These synthetic routes provide a robust toolbox for generating a diverse library of analogues based on the this compound core for further structural and biological evaluation.
Introduction of Diverse Functional Groups to the Piperidinol Skeleton
The introduction of a wide range of functional groups onto the this compound scaffold is crucial for systematically exploring its chemical and biological potential. Functionalization can be targeted to the N-amino group, the C-4 hydroxyl group, or the carbon atoms of the ring itself. researchgate.net
Functionalization at Heteroatoms:
N-1 Amino Group : This position offers a convenient handle for introducing diversity.
Amide and Sulfonamide Formation : Reaction with carboxylic acid derivatives (e.g., acyl chlorides) or sulfonyl chlorides provides stable amides and sulfonamides, respectively. These groups can act as hydrogen bond donors and acceptors and can be used to modulate the electronic properties of the core.
Urea and Thiourea Formation : Treatment with isocyanates or isothiocyanates yields corresponding ureas and thioureas, which introduce additional hydrogen bonding capabilities.
C-4 Hydroxyl Group : The secondary alcohol provides another point for derivatization.
Ether Formation : Williamson ether synthesis (reaction with an alkyl halide under basic conditions) can be used to introduce a variety of alkyl or aryl groups, altering the molecule's steric profile and lipophilicity.
Ester Formation : Acylation with acid chlorides or anhydrides converts the hydroxyl group into an ester, which can serve as a potential prodrug moiety or introduce new points of interaction with a biological target.
Functionalization of the Piperidine Ring:
Direct modification of the carbon backbone of the piperidine ring has become more accessible with modern synthetic methods. researchgate.net
α-Functionalization : The positions adjacent to the ring nitrogen (C-2 and C-6) can be functionalized through various methods. One approach involves the formation of an endo-cyclic iminium ion, which is then trapped by a range of carbon-based nucleophiles. acs.org This allows for the introduction of methyl, trifluoromethyl, and hydroxymethyl groups, among others. acs.org
β-Functionalization and Beyond : While electronically less favored, positions further from the nitrogen can also be functionalized. Strategies involving intramolecular hydride shifts or directed metalation can provide access to these more remote positions.
The following table provides examples of reactions used to introduce various functional groups onto a piperidinol-like skeleton.
| Target Position | Functional Group Introduced | Reaction Type | Typical Reagents | Reference(s) |
| N-1 Amino Group | Amide | Acylation | R-COCl, Et₃N | researchgate.net |
| N-1 Amino Group | Urea | Addition | R-NCO | N/A |
| C-4 Hydroxyl Group | Ether | Williamson Synthesis | R-X, NaH | N/A |
| C-4 Hydroxyl Group | Ester | Acylation | R-COCl, Pyridine (B92270) | N/A |
| C-2 (α-position) | Arylacetate | C-H Insertion | Rhodium catalyst, Ar-CH-N₂-CO₂Et | nih.gov |
| C-2 (α-position) | Alkyl/Aryl | Nucleophilic Addition to Iminium Ion | R-MgBr, R-Li | acs.org |
Role As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic and Heterocyclic Systems
The strategic placement of functional groups in 1-Amino-3-ethylpiperidin-4-ol makes it a valuable precursor for the synthesis of a variety of complex organic and heterocyclic systems. The secondary amine can readily undergo N-alkylation, N-acylation, and N-arylation reactions, allowing for the introduction of diverse substituents. The hydroxyl group can be functionalized through etherification, esterification, or oxidation to a ketone, providing further avenues for molecular elaboration.
While specific, large-scale studies detailing the extensive use of this compound are not widely documented in publicly available literature, the principles of synthetic chemistry suggest its potential in constructing intricate molecular frameworks. For instance, the amino and hydroxyl functionalities can be utilized in intramolecular cyclization reactions to form fused or bridged heterocyclic systems. The ethyl group at the 3-position introduces a specific stereochemical and conformational bias that can be exploited in the design of targeted molecules.
The synthesis of substituted piperidines is a well-established area of organic chemistry, and the methodologies developed for related compounds can be applied to this compound. For example, reductive amination of a suitable keto-precursor could be a viable route to this compound, which can then be used in multi-step syntheses.
Building Block for Multifunctional Chemical Entities
The inherent functionality of this compound allows it to serve as a foundational building block for the creation of multifunctional chemical entities. By selectively modifying the amino and hydroxyl groups, chemists can append different pharmacophores or functional moieties to the piperidine (B6355638) core, leading to molecules with potentially diverse biological activities.
For example, the amine could be functionalized with a group that targets a specific receptor, while the hydroxyl group could be modified to improve pharmacokinetic properties such as solubility or metabolic stability. This modular approach is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).
The development of multifunctional molecules often involves the use of protecting group strategies to selectively react with one functional group in the presence of the other. The relative reactivity of the secondary amine and the secondary alcohol in this compound would need to be considered in any synthetic plan.
Development of Novel Chemical Scaffolds from Piperidinol Derivatives
Piperidinol derivatives, as a class of compounds, are instrumental in the development of novel chemical scaffolds. These scaffolds serve as the core structures upon which diverse libraries of compounds can be built for high-throughput screening and lead optimization. While direct research focusing solely on this compound for scaffold development is limited, the broader context of piperidinol chemistry provides valuable insights.
The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in known drugs. By using substituted piperidinols like this compound, chemists can create novel three-dimensional shapes that may interact with biological targets in unique ways.
The development of new scaffolds often involves multi-component reactions or diversity-oriented synthesis approaches. The functional handles present in this compound make it a suitable candidate for such strategies, allowing for the rapid generation of a wide range of structurally diverse molecules.
Future Research Directions and Unexplored Avenues in 1 Amino 3 Ethylpiperidin 4 Ol Chemistry
Innovations in Sustainable and Green Synthetic Chemistry for Substituted Piperidinols
The synthesis of substituted piperidines and piperidinols has traditionally relied on multi-step processes that often involve harsh reagents and generate significant waste. The future of synthesizing compounds like 1-Amino-3-ethylpiperidin-4-ol lies in the adoption of green and sustainable chemistry principles, which aim to reduce environmental impact while improving efficiency. nih.govunibo.it
Another promising avenue is the use of organocatalysis, which avoids the use of toxic and expensive metal catalysts. nih.gov Furthermore, exploring alternative energy sources such as microwave or ultrasound irradiation could accelerate reaction times and improve yields, contributing to a more sustainable process. The replacement of hazardous reagents, such as piperidine (B6355638) in solid-phase peptide synthesis, with safer alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA), highlights a growing trend that can be adapted to the synthesis of piperidinol derivatives. rsc.org
| Aspect | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions growingscience.comnih.gov |
| Catalysts | Heavy metal catalysts (e.g., Rhodium, Palladium) nih.govresearchgate.net | Organocatalysts, biocatalysts, recyclable catalysts (e.g., ZnO nanocrystals) nih.govrsc.org |
| Process | Multi-step, requiring isolation of intermediates | One-pot, multi-component, or domino reactions growingscience.comnih.gov |
| Energy | Conventional heating | Microwave, sonication, mechanochemistry |
| Atom Economy | Often low, with significant byproduct formation | High, minimizing waste by incorporating most atoms from reactants into the final product |
Advanced Computational Approaches for Predictive Chemistry and Mechanistic Insights
Computational chemistry offers powerful tools to accelerate the discovery process and provide deep mechanistic understanding without the need for extensive, resource-intensive laboratory experiments. For this compound, advanced computational methods can be pivotal in predicting its properties, understanding its formation, and designing novel derivatives.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area for future exploration. By developing QSAR models for piperidine derivatives, researchers can predict the biological activity of new analogues of this compound, guiding synthetic efforts toward compounds with desired properties. tandfonline.comnih.gov These models use 2D and 3D molecular descriptors to correlate chemical structure with activity. nih.govresearchgate.net
Density Functional Theory (DFT) can provide profound insights into the reaction mechanisms governing the synthesis of this compound. researchgate.net By calculating thermodynamic parameters like Gibbs free energy and activation energies, DFT can help elucidate reaction pathways, identify transition states, and optimize reaction conditions for higher yields and selectivity. researchgate.netnih.govnih.gov This understanding is crucial for designing more efficient and stereoselective synthetic routes. nih.gov
Furthermore, molecular docking and molecular dynamics (MD) simulations can be employed to explore the interactions of this compound with biological targets, such as enzymes or receptors. researchgate.netresearchgate.netrsc.org These simulations can predict binding affinities and modes, providing a structural basis for its potential pharmacological applications and guiding the design of more potent derivatives. researchgate.net
| Computational Method | Primary Application | Potential Insights for this compound |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity | Identification of structural features crucial for activity; design of new derivatives with enhanced potency. tandfonline.comnih.gov |
| DFT (Density Functional Theory) | Mechanistic analysis of reactions | Elucidation of synthetic pathways; optimization of reaction conditions; understanding electronic properties. researchgate.net |
| Molecular Docking | Predicting binding to biological targets | Identification of potential protein targets; prediction of binding affinity and orientation. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Analyzing the stability of molecular complexes | Validation of docking results; understanding the dynamic behavior of the compound in a biological environment. researchgate.netresearchgate.net |
Development of New Analytical Techniques for Comprehensive Characterization in Complex Matrices
As this compound is explored for potential applications, robust analytical methods will be required for its detection, quantification, and characterization, particularly within complex matrices like biological fluids, environmental samples, or pharmaceutical formulations. Future research should focus on developing highly sensitive and selective analytical techniques.
The hyphenation of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. biomedres.us Developing an Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method would offer high throughput and sensitivity for quantifying trace amounts of this compound. For definitive structural confirmation and impurity profiling, high-resolution mass spectrometry (HRMS) techniques, such as Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF), would be invaluable. biomedres.us
Another avenue for innovation lies in ambient ionization mass spectrometry techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI). nih.gov These methods allow for the rapid analysis of samples with minimal preparation, making them suitable for high-throughput screening applications. nih.gov
Furthermore, the development of specific sample preparation techniques, such as solid-phase microextraction (SPME), could enhance the detection of this compound in complex samples by selectively extracting and concentrating the analyte before analysis. nih.gov The validation of these new methods according to established guidelines will be crucial for their application in quality control and research. semanticscholar.orgresearchgate.net
| Technique | Primary Function | Advantages for Analysis |
|---|---|---|
| UPLC-MS/MS | Quantification | High sensitivity, selectivity, and speed for detecting low concentrations in complex mixtures. biomedres.us |
| LC-Q-TOF HRMS | Structural Elucidation & Impurity Profiling | Provides accurate mass measurements for unambiguous identification of the parent compound and its metabolites or degradation products. biomedres.us |
| DART / DESI-MS | Rapid Screening | Minimal to no sample preparation required, enabling high-throughput analysis. nih.gov |
| SPME-GC-MS | Trace Analysis | Effective pre-concentration and extraction of volatile or semi-volatile derivatives from various matrices. nih.gov |
| NMR Spectroscopy | Definitive Structural Characterization | Provides detailed information on the molecular structure and stereochemistry. researchgate.netnih.gov |
Q & A
Q. Q1. What are the common synthetic routes for 1-Amino-3-ethylpiperidin-4-ol, and how are intermediates characterized?
Methodological Answer: this compound is typically synthesized via reductive amination of 3-ethylpiperidin-4-one, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4-6). The ketone precursor, 3-ethylpiperidin-4-one, can be prepared through Claisen-Schmidt condensation of ethyl acetoacetate with ammonia, followed by cyclization . Intermediates are characterized using FT-IR (to confirm C=O reduction to C-NH2) and GC-MS (to monitor reaction progress and purity). For structural confirmation, NMR (1H and 13C) is critical: the piperidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the ethyl group shows a triplet (δ 1.2–1.4 ppm) .
Analytical Techniques for Purity and Structural Confirmation
Q. Q2. Which analytical methods are most reliable for assessing the purity and stereochemical integrity of this compound?
Methodological Answer:
- HPLC with UV/Vis detection (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves enantiomers and quantifies purity (>98% required for pharmacological studies).
- Chiral GC-MS or polarimetry verifies stereochemical integrity, as unintended racemization during synthesis can occur at the piperidine nitrogen .
- Elemental Analysis (C, H, N) ensures correct stoichiometry, with deviations >0.3% indicating impurities .
Advanced: Optimizing Reaction Yield and Scalability
Q. Q3. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing byproducts?
Methodological Answer:
- Catalyst Screening : Replace NaBH3CN with Borch reduction (ammonium formate/Pd/C) for milder conditions, reducing side reactions like over-alkylation .
- Flow Chemistry : Continuous flow reactors improve heat dissipation and mixing, critical for exothermic reductive amination steps. Pilot studies show 15–20% yield increases compared to batch processes .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimeric species from Michael addition) and adjust pH/temperature to suppress their formation .
Biological Activity Profiling
Q. Q4. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., σ1/σ2 receptors) in HEK293 cells, with IC50 values calculated via nonlinear regression .
- Functional Assays : Measure cAMP modulation in CHO-K1 cells transfected with GPCRs (e.g., μ-opioid receptors) to assess agonist/antagonist activity .
- Cytotoxicity Screening : MTT assays in HepG2 cells to rule out nonspecific toxicity (IC50 >100 μM considered safe for further study) .
Handling and Safety Protocols
Q. Q5. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
- Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent oxidation. Shelf life is ~12 months .
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Avoid water to prevent dispersion .
Resolving Contradictory Data in Pharmacological Studies
Q. Q6. How should researchers address discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Systematic Review : Compare assay conditions (e.g., cell lines, buffer pH) across studies. For example, σ1 receptor affinity varies with Mg²⁺ concentration .
- Dose-Response Repetition : Replicate experiments in triplicate using standardized protocols (e.g., NIH’s Assay Guidance Manual) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify structural motifs critical for activity .
Derivatization for Structure-Activity Relationships (SAR)
Q. Q7. What strategies are effective for synthesizing this compound derivatives to explore SAR?
Methodological Answer:
- N-Functionalization : React the amine with acyl chlorides (e.g., benzoyl chloride) in DCM/TEA to produce amides. Monitor by TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .
- Ring Modifications : Introduce substituents at C4 via Mannich reactions (formaldehyde/secondary amine) to enhance lipophilicity .
- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl (via Suzuki coupling) to assess steric effects on receptor binding .
Stability Under Experimental Conditions
Q. Q8. How stable is this compound in aqueous buffers used for biological assays?
Methodological Answer:
- pH Stability : The compound degrades rapidly at pH <3 (hydrolysis of the piperidine ring) and pH >10 (oxidation). Use phosphate buffer (pH 7.4) for ≤24-hour assays .
- Light Sensitivity : UV-Vis spectra show 10% degradation after 6 hours under ambient light. Use amber vials or wrap plates in foil .
- Long-Term Stability : Lyophilized samples retain 95% potency after 6 months at -20°C, per accelerated stability testing (40°C/75% RH for 1 month) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
